molecular formula C6H8ClFN2 B1444662 (2-Fluoropyridin-4-yl)methanamine hydrochloride CAS No. 859164-65-1

(2-Fluoropyridin-4-yl)methanamine hydrochloride

Cat. No. B1444662
M. Wt: 162.59 g/mol
InChI Key: XJHMDYPKWSGBBN-UHFFFAOYSA-N
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Description

“(2-Fluoropyridin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 859164-65-1. It has a molecular weight of 162.59 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The IUPAC name for this compound is (2-fluoro-4-pyridinyl)methanamine hydrochloride. The InChI code is 1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Fluoropyridin-4-yl)methanamine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Application in Serotonin Receptor Research

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to the chemical structure of (2-Fluoropyridin-4-yl)methanamine hydrochloride, have been designed as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and favorable drug-like properties, indicating their potential as antidepressant drug candidates. Notably, the compound NLX-204 displayed robust antidepressant-like activity in preclinical studies, suggesting promising therapeutic applications (Sniecikowska et al., 2019).

Catalytic Applications

Nickel(II) complexes derived from fluorinated tripodal ligands, including a ligand similar to (2-Fluoropyridin-4-yl)methanamine hydrochloride, have been synthesized and characterized. These complexes demonstrate catalytic potential in the oxidation of cyclohexane and other hydrocarbons, as well as in C-O coupling reactions of phenol with aryl halides, highlighting their utility in chemical synthesis (Kerbib et al., 2020).

Development of PET Radiotracers

Fluoropyridyl ether analogues of baclofen, structurally related to (2-Fluoropyridin-4-yl)methanamine hydrochloride, have been synthesized as potential PET radiotracers. The compound (R)-4-amino-3-(4-chloro-3-((2-fluoropyridin-4-yl)methoxy)phenyl)butanoic acid (1b) was successfully radiolabeled with 18F, demonstrating its potential for imaging GABAB receptors in the brain (Naik et al., 2018).

Nucleophilic Substitution and Amination Reactions

Catalyst-free conditions have been developed for the synthesis of 2-aminopyridine derivatives through nucleophilic substitution of 2-fluoropyridine and acetamidine hydrochloride. This method demonstrated high yield, chemoselectivity, and wide substrate adaptability, suggesting the potential for synthesizing a variety of N-heterocycles (Li et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H317-H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

(2-fluoropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHMDYPKWSGBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735125
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoropyridin-4-yl)methanamine hydrochloride

CAS RN

859164-65-1
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a method similar to C-(2-Fluoro-pyridin-3-yl)-methylamine hydrochloride, using 2-fluoro-isonicotinonitrile (0.65 g, 5.3 mmol), concentrated HCl (1.2 mL), and 5% Pd/C (1.2 g) to give the title compound (0.43 g, 50%). MS (ES) 127.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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